molecular formula C6H14NO4P B14594810 2-Amino-2-oxoethyl propyl methylphosphonate CAS No. 61388-27-0

2-Amino-2-oxoethyl propyl methylphosphonate

Cat. No.: B14594810
CAS No.: 61388-27-0
M. Wt: 195.15 g/mol
InChI Key: OGPMVUYQUZEDTE-UHFFFAOYSA-N
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Description

2-Amino-2-oxoethyl propyl methylphosphonate is a chemical compound known for its unique structure and properties. It is a derivative of phosphonic acid and contains both amino and oxo functional groups, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-oxoethyl propyl methylphosphonate typically involves the reaction of phosphonic acid derivatives with amino and oxo compounds. One common method is the esterification of phosphonic acid with 2-amino-2-oxoethyl propyl alcohol under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired ester.

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. The use of catalysts, such as sulfuric acid or hydrochloric acid, can enhance the reaction rate and yield. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-oxoethyl propyl methylphosphonate undergoes several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The oxo group can be reduced to form hydroxyl derivatives.

    Substitution: The amino and oxo groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols can react with the compound under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

2-Amino-2-oxoethyl propyl methylphosphonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential as a biochemical probe and enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-oxoethyl propyl methylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. It can also interact with cellular pathways, modulating various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-oxoethyl 2-methylpropyl methylphosphonate
  • 2-Amino-2-oxoethyl ethyl methylphosphonate

Uniqueness

2-Amino-2-oxoethyl propyl methylphosphonate is unique due to its specific combination of amino and oxo functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications.

Properties

CAS No.

61388-27-0

Molecular Formula

C6H14NO4P

Molecular Weight

195.15 g/mol

IUPAC Name

2-[methyl(propoxy)phosphoryl]oxyacetamide

InChI

InChI=1S/C6H14NO4P/c1-3-4-10-12(2,9)11-5-6(7)8/h3-5H2,1-2H3,(H2,7,8)

InChI Key

OGPMVUYQUZEDTE-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=O)(C)OCC(=O)N

Origin of Product

United States

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